Silane, ethenylethoxydiphenyl-

High refractive index polymers Optical materials Organosilicon monomers

Silane, ethenylethoxydiphenyl- (CAS 17933-85-6), commonly referred to as diphenylvinylethoxysilane or ethoxydiphenylvinylsilane, is a C16H18OSi organosilicon compound (MW 254.40 g/mol) belonging to the aryl-substituted vinylalkoxysilane class. It features one hydrolyzable ethoxy group and two non-hydrolyzable phenyl substituents bonded to the silicon center, distinguishing it structurally from the more common trialkoxy vinyl silanes such as vinyltriethoxysilane (CAS 78-08-0) and vinyltrimethoxysilane (CAS 2768-02-7).

Molecular Formula C16H18OSi
Molecular Weight 254.4 g/mol
CAS No. 17933-85-6
Cat. No. B092602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, ethenylethoxydiphenyl-
CAS17933-85-6
Molecular FormulaC16H18OSi
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCCO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H18OSi/c1-3-17-18(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h4-14H,2-3H2,1H3
InChIKeyGGJQEMXRDJPGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylvinylethoxysilane (CAS 17933-85-6): Structural Overview and Procurement-Grade Specifications


Silane, ethenylethoxydiphenyl- (CAS 17933-85-6), commonly referred to as diphenylvinylethoxysilane or ethoxydiphenylvinylsilane, is a C16H18OSi organosilicon compound (MW 254.40 g/mol) belonging to the aryl-substituted vinylalkoxysilane class . It features one hydrolyzable ethoxy group and two non-hydrolyzable phenyl substituents bonded to the silicon center, distinguishing it structurally from the more common trialkoxy vinyl silanes such as vinyltriethoxysilane (CAS 78-08-0) and vinyltrimethoxysilane (CAS 2768-02-7). The compound is commercially supplied as a colorless to pale yellow liquid with a purity typically ≥97% (Gelest SIV9076.0), a density of 1.017 g/mL at 25°C, and a refractive index of n20/D 1.553 . Its hydrolytic sensitivity is rated as 7 on the Gelest scale (reacts slowly with moisture/water), comparable to triethoxyvinylsilane but with fewer hydrolyzable sites, making controlled hydrolysis and condensation behavior a key procurement consideration .

Why Generic Vinyl Silane Substitution Fails: The Diphenylvinylethoxysilane Differentiation Case


In procurement and formulation workflows, vinylalkoxysilanes are frequently treated as interchangeable coupling or crosslinking agents. However, substitution of diphenylvinylethoxysilane with a generic trialkoxy vinyl silane (e.g., vinyltriethoxysilane) ignores three critical structural consequences: (i) the presence of only one ethoxy leaving group produces a maximum of one siloxane bond per silicon atom upon hydrolysis, fundamentally limiting crosslink density compared to trialkoxy analogs ; (ii) the two aromatic phenyl substituents substantially increase the refractive index (n20/D 1.553 vs. ~1.396 for vinyltriethoxysilane) and modify the electronic environment of the vinyl group through π–d orbital conjugation, altering radical and nucleophilic addition reactivity [1]; and (iii) the combination of bulky phenyl groups with a single alkoxy group modifies hydrolysis kinetics and steric accessibility at the silicon center in ways that cannot be replicated by alkyl-substituted or trialkoxy silanes. Direct experimental evidence from the vinylsilane literature demonstrates that replacing alkyl substituents with phenyl groups increases the rate constant for nucleophilic addition to the vinyl group by approximately 5-fold [1], underscoring that structural class alone does not predict functional performance.

Diphenylvinylethoxysilane (17933-85-6): Quantitative Differentiation Evidence Against Closest Analogs


Refractive Index Advantage Over Trialkyl Vinyl Silanes for Optical Polymer Formulations

Diphenylvinylethoxysilane exhibits a measured refractive index of n20/D 1.553 (lit.), which is substantially higher than the refractive index of the most common trialkoxy vinyl silane, vinyltriethoxysilane (CAS 78-08-0; n20/D ≈ 1.396–1.398 ), representing a quantified difference of Δn ≈ +0.155–0.157 . This elevation is attributable to the high molar refraction contributed by the two phenyl groups directly bonded to silicon. For comparison, the benchmark optical resin CR-39 (diethylene glycol bisallyl carbonate) has a refractive index of only 1.500 [1]. This places diphenylvinylethoxysilane in a uniquely advantageous position for applications requiring high-refractive-index silicon-containing monomers without the need for post-polymerization doping.

High refractive index polymers Optical materials Organosilicon monomers

Phenyl Substitution Enhances Vinyl Group Reactivity Toward Nucleophiles by ~5-Fold Relative to Trialkyl Vinyl Silanes

Kinetic studies by Nagasaki et al. (1992) on the addition of lithium diethylamide to vinylsilane derivatives H2C=CH–Si(CH3)2X demonstrated that aryl substitution at silicon dramatically accelerates nucleophilic attack on the vinyl group [1]. The rate constant k for dimethylphenylvinylsilane (X = phenyl) was 14.8 ± 0.3 × 10⁻⁴ dm³ mol⁻¹ s⁻¹, compared to only 2.9 ± 0.2 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ for trimethylvinylsilane (X = methyl) under identical conditions (cyclohexane, 50°C). This represents a 5.1-fold rate enhancement attributable to π-conjugation between the phenyl and vinyl groups through the empty silicon d-orbital. Although the target compound diphenylvinylethoxysilane was not directly measured in this study, the presence of two phenyl substituents (rather than one in dimethylphenylvinylsilane) is expected to further enhance this electronic activation, making it a class-level inference with strong mechanistic support.

Vinylsilane nucleophilic addition Structure-reactivity relationships Organosilicon synthesis

Mono-Ethoxy Architecture Enables Controlled Crosslink Density Compared to Trialkoxy Vinyl Silanes

Diphenylvinylethoxysilane possesses only one hydrolyzable ethoxy group per silicon atom, in contrast to the three alkoxy groups in vinyltriethoxysilane and vinyltrimethoxysilane . Upon complete hydrolysis and condensation, this structural limitation caps the maximum siloxane bond formation at one per silicon center, producing linear or minimally branched siloxane linkages rather than the three-dimensionally crosslinked networks characteristic of trialkoxy silanes [1]. This architectural constraint is a deliberate design feature: for applications requiring flexible interfacial layers, lower modulus coatings, or reduced brittleness in composite interphases, the mono-ethoxy diphenyl silane provides inherently lower crosslink density without requiring formulation dilution or the addition of monofunctional end-cappers. The hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) is identical to that of vinyltriethoxysilane [2], indicating that while the hydrolysis rate per Si–OEt bond is comparable, the total number of reactive sites is reduced by two-thirds.

Silane coupling agent Crosslink density control Hydrolysis-condensation

Higher Boiling Point Enables Wider High-Temperature Processing Window vs. Vinyltrimethoxysilane

Diphenylvinylethoxysilane has a reported boiling point of 148°C at 5 mmHg (~295.7°C at 760 mmHg calculated) , compared to 123°C at 760 mmHg for vinyltrimethoxysilane (CAS 2768-02-7) . This represents a calculated boiling point elevation of approximately 173°C at atmospheric pressure. While vinyltriethoxysilane (bp 158°C at 760 mmHg) has a boiling point closer to the target compound, the diphenyl substitution provides markedly lower volatility at elevated processing temperatures, which is advantageous for high-temperature compounding, melt-phase grafting onto polyolefins, or vacuum-assisted processes where volatile silane loss would compromise stoichiometry. The flash point of >230°F (>110°C) further supports safe handling at elevated temperatures compared to more volatile methoxy analogs.

Thermal processing High-temperature coupling Volatility control

Diphenylvinylsilane Radical Reactivity as a Structural Proxy for the Ethoxy Analog in Polymerization Applications

Stefanac et al. (1996) quantified the radical oligomerization behavior of diphenylvinylsilane (the Si–H structural analog of the target ethoxy compound), demonstrating that radical initiation preferentially consumes the Si–CH=CH2 group over the Si–H functionality [1]. At 80°C, the relative rate ratio k(Si–CH=CH2)/k(Si–H) ≈ 2, decreasing to approximately 1.2 at 160°C, providing a temperature-tunable selectivity window [1]. The radical copolymerization of diphenylvinylsilane with styrene and methyl methacrylate yielded Si–H functionalized polyolefins where residual Si–H groups along the polymer backbone could be subsequently functionalized via hydrosilylation with alkynes or vinylsilicones [2]. Although the target ethoxy compound replaces Si–H with Si–OEt, the diphenylvinylsilane core structure and its radical reactivity profile serve as the closest available experimental proxy, suggesting that the vinyl group in diphenylvinylethoxysilane will similarly participate in radical-mediated grafting and copolymerization reactions with comparable phenyl-group-dependent reactivity enhancement.

Radical polymerization Vinylsilane oligomerization Graft copolymerization

Diphenylvinylethoxysilane (17933-85-6): Priority Application Scenarios Based on Structural Differentiation


High-Refractive-Index Optical Monomer and Coating Precursor

With a refractive index of n20/D 1.553, diphenylvinylethoxysilane is structurally suited as a comonomer or surface modifier for high-index optical polymers, coatings, and waveguide materials. Unlike CR-39 (n20/D 1.500) or vinyltriethoxysilane (n20/D ~1.396), its diphenyl substitution provides intrinsic high refractivity without post-synthetic doping [1]. The vinyl group enables radical copolymerization into acrylate or methacrylate matrices, while the single ethoxy group permits controlled condensation onto silica, glass, or metal oxide substrates to form a high-index interfacial layer. This scenario is supported by the patent literature on diphenylsilane-containing monomers for optical plastics .

Controlled-Density Interfacial Coupling for Flexible Composite Interphases

The mono-ethoxy, diphenyl architecture inherently limits siloxane crosslink formation to a maximum of one Si–O–Si bond per molecule upon hydrolysis, yielding predominantly linear or dimeric condensation products rather than the rigid 3D networks produced by trialkoxy silanes [1]. This makes diphenylvinylethoxysilane the procurement choice for applications requiring a flexible, low-modulus interphase—such as adhesion promotion in elastomer-filler systems, flexible circuit board coatings, or stress-relieving layers in glass-fiber composites—where excessive crosslinking would cause interfacial embrittlement and premature failure under mechanical cycling. The hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) provides a practical working time for solution-based surface treatment before gelation occurs.

High-Temperature Melt-Phase Silane Grafting onto Polyolefins

The significantly elevated boiling point (295.7°C calculated at 760 mmHg) compared to vinyltrimethoxysilane (123°C) [1] makes diphenylvinylethoxysilane a viable candidate for direct melt-phase peroxide-initiated grafting onto polyethylene or polypropylene at processing temperatures of 180–230°C where conventional low-boiling vinyl silanes would volatilize extensively. The vinyl group provides the grafting site onto the polymer backbone via radical addition, while the pendant diphenylethoxysilyl groups can undergo subsequent moisture-induced crosslinking, albeit at a lower crosslink density than trialkoxy-grafted systems—a feature that may be desirable for semi-flexible moisture-crosslinked wire and cable insulation where a balance of crosslinking and flexibility is required. The flash point >230°F further supports safer high-temperature handling [1].

Synthetic Intermediate for Nucleophilic Vinyl Addition Chemistry

Based on the demonstrated 5.1-fold rate enhancement for nucleophilic addition to phenyl-substituted vinylsilanes compared to trialkylvinylsilanes [1], diphenylvinylethoxysilane is a strategic choice as a synthetic building block when accelerated vinyl group reactivity is desired. The two phenyl substituents are expected to provide even greater activation than the monophenyldimethyl analog studied, making this compound particularly suitable for reactions where the vinylsilane serves as an electrophilic acceptor—such as lithium amide additions, hydrosilylation with late transition metal catalysts, or cross-metathesis with ruthenium-based Grubbs catalysts . The single ethoxy group can be selectively replaced without competing hydrolysis at multiple sites, simplifying product purification.

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